Ptp1B-IN-26
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Overview
Description
Ptp1B-IN-26 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Protein tyrosine phosphatase 1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor and insulin receptor substrates. Inhibitors of protein tyrosine phosphatase 1B, such as this compound, are being explored for their potential therapeutic applications in treating diseases like type 2 diabetes mellitus and obesity .
Preparation Methods
The preparation of Ptp1B-IN-26 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of organic synthesis techniques to create the desired molecular structure. The process typically includes steps such as condensation reactions, cyclization, and purification through chromatography . Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound while maintaining purity and consistency .
Chemical Reactions Analysis
Ptp1B-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ptp1B-IN-26 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatase 1B and its effects on various signaling pathways . In biology, it is used to investigate the role of protein tyrosine phosphatase 1B in cellular processes such as insulin signaling and glucose metabolism . In medicine, this compound is being explored as a potential therapeutic agent for treating type 2 diabetes mellitus, obesity, and other metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting protein tyrosine phosphatase 1B .
Mechanism of Action
The mechanism of action of Ptp1B-IN-26 involves the inhibition of protein tyrosine phosphatase 1B. By binding to the active site of the enzyme, this compound prevents the dephosphorylation of the insulin receptor and insulin receptor substrates . This leads to enhanced insulin signaling and improved glucose uptake in cells. The molecular targets of this compound include the catalytic domain of protein tyrosine phosphatase 1B, which contains key residues such as cysteine 215 and aspartate 181 . The inhibition of protein tyrosine phosphatase 1B by this compound also affects other signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
Comparison with Similar Compounds
Ptp1B-IN-26 is one of several inhibitors of protein tyrosine phosphatase 1B. Similar compounds include thiazole-based and thiazolidine-based inhibitors, which also target the enzyme and have potential anti-diabetic properties . Compared to these compounds, this compound may have unique structural features that contribute to its specificity and potency as an inhibitor . Other similar compounds include Ertiprotafib and various aryl-phosphorylation site inhibitors . The uniqueness of this compound lies in its ability to selectively inhibit protein tyrosine phosphatase 1B while minimizing off-target effects on other phosphatases .
Properties
Molecular Formula |
C25H23N7O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-phenyl-2-[4-[[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]triazol-1-yl]acetamide |
InChI |
InChI=1S/C25H23N7O2S/c33-24(27-20-7-3-1-4-8-20)17-32-16-22(29-31-32)18-34-23-13-11-19(12-14-23)15-26-30-25(35)28-21-9-5-2-6-10-21/h1-16H,17-18H2,(H,27,33)(H2,28,30,35)/b26-15+ |
InChI Key |
CDZUGTHREPGLTQ-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC(=S)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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